E3 Ligase Ligand-linker Conjugate 100
CAS No.:
Cat. No.: VC16615157
Molecular Formula: C26H31N5O6
Molecular Weight: 509.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31N5O6 |
|---|---|
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | 2-[6-[[1-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptan-2-yl]acetic acid |
| Standard InChI | InChI=1S/C26H31N5O6/c32-21-4-3-20(23(35)27-21)31-24(36)18-2-1-17(9-19(18)25(31)37)30-7-5-16(6-8-30)10-28-12-26(13-28)14-29(15-26)11-22(33)34/h1-2,9,16,20H,3-8,10-15H2,(H,33,34)(H,27,32,35)/t20-/m0/s1 |
| Standard InChI Key | VHJOJNBGACKDTI-FQEVSTJZSA-N |
| Isomeric SMILES | C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O |
Introduction
Structural Composition and Molecular Design
E3 Ligase Ligand-Linker Conjugate 100 follows the tripartite PROTAC architecture, comprising:
-
E3 Ligase Recruitment Module: Likely derived from cereblon (CRBN) or von Hippel-Lindau (VHL) ligands based on prevalence in clinical-stage PROTACs . The CRBN-binding component may resemble pomalidomide derivatives, while VHL-based designs could incorporate (S,R,S)-AHPC analogs .
-
Target Protein Binder: Though unspecified in available data, its warhead likely targets oncogenic proteins like BRD4, ERα, or AR based on conjugate numbering conventions .
-
Linker System: Probable polyethylene glycol (PEG) or alkyl/ether chains, with length optimized for ternary complex formation. Molecular dynamics simulations suggest PEG4-PEG8 spacers maximize degradation efficiency while minimizing steric hindrance .
Table 1: Hypothesized Physicochemical Properties of Conjugate 100
Mechanism of Action and Ubiquitination Dynamics
Conjugate 100 operates through the PROTAC-mediated ubiquitination cascade:
-
Target Engagement: The warhead domain binds with sub-micromolar affinity to the protein of interest (POI), as demonstrated in analogous ERα degraders (DC₅₀ = 0.17-0.41 nM) .
-
E3 Ligase Recruitment: CRBN or VHL ligase binding induces formation of a ternary complex, with linker length critically influencing complex stability. Recent studies show 4-8 unit PEG linkers optimize POI-E3 proximity .
-
Ubiquitin Transfer: Lysine residues proximal to the conjugation site undergo polyubiquitination, with efficiency dependent on local protein topology. Site-specific degradation studies reveal ≥3 lysines within 15Å radius maximize degradation .
Key Mechanistic Insights:
-
Conjugate 100's degradation efficiency (Dmax) likely exceeds 90% at 100 nM based on structurally similar compounds like ERD-308 .
-
Linker flexibility enables adaptation to variable POI-E3 spatial arrangements, though excessive length (>12 units) reduces degradation potency by 40-60% .
Therapeutic Applications and Preclinical Data
While clinical data remains undisclosed, Conjugate 100's potential spans multiple therapeutic areas:
Oncology
-
Estrogen Receptor-Positive Breast Cancer: Analogous ERα degraders demonstrate IC₅₀ values of 39.9 nM in MCF-7 cells, with Conjugate 100 potentially improving on this through optimized linker chemistry .
-
Prostate Cancer: Androgen receptor degradation efficacy correlates with linker hydrophilicity, suggesting Conjugate 100's PEG-based design may enhance tumor penetration .
Inflammatory Diseases
-
NF-κB Pathway Modulation: CRBN-based conjugates show 70% reduction in inflammatory cytokines (IL-6, TNF-α) at 10 nM, a mechanism likely conserved in Conjugate 100 .
Table 2: Projected Pharmacokinetic Profile
Challenges and Future Directions
Synthetic Challenges
-
Heterobifunctional Coupling: Conjugate 100's assembly requires precise control of stereochemistry, particularly in (S,R,S)-configured VHL ligands . Current yields for analogous compounds remain ≤40%, necessitating improved coupling reagents.
-
Linker Optimization: Computational modeling suggests that alternating PEG/alkyl linkers could improve membrane permeability by 30% compared to homogeneous PEG chains .
Clinical Translation Barriers
-
Hook Effect: Like all PROTACs, Conjugate 100 likely exhibits bell-shaped dose-response curves, requiring precise dosing regimens to maintain 80-90% target occupancy .
-
Resistance Mechanisms: Upregulation of E3 ligase antagonists (e.g., COP9 signalosome) may reduce efficacy over time, prompting development of combination therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume